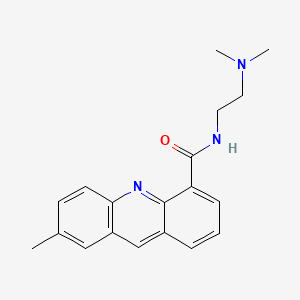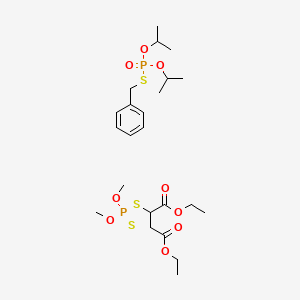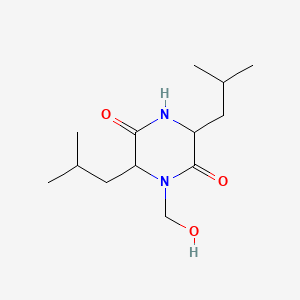
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is a compound belonging to the class of acridine derivatives. It is known for its potential antitumor activity and is studied for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process includes several steps:
Formation of Acridine Derivative: Starting with a suitable acridine precursor, the compound undergoes nitration, reduction, and cyclization to form the acridine core.
Amidation Reaction: The acridine derivative is then reacted with dimethylaminoethylamine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acridine ring, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Functionalized acridine derivatives with various substituents.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator to study DNA-binding properties and interactions.
Biology: Investigated for its potential to inhibit topoisomerase enzymes, making it a candidate for anticancer research.
Medicine: Explored in preclinical and clinical trials for its antitumor activity, particularly against multidrug-resistant cancer cell lines.
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents cancer cells from proliferating, leading to cell death .
Comparación Con Compuestos Similares
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Mitoxantrone: A DNA intercalator and topoisomerase inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II
Uniqueness: 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-7-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its high activity against multidrug-resistant cell lines and potential for lower toxicity compared to other similar compounds make it a promising candidate for further research and development .
Propiedades
Número CAS |
106626-78-2 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-7-8-17-15(11-13)12-14-5-4-6-16(18(14)21-17)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
Clave InChI |
UUMYRTQITUWBQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC=C3C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
